N-(4-nitrobenzyl)trifluoroacetoamide

Description

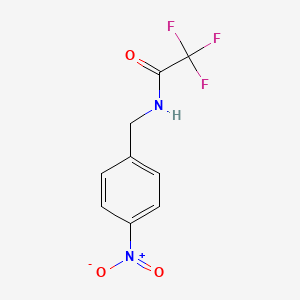

N-(4-Nitrobenzyl)trifluoroacetamide is a fluorinated amide derivative characterized by a trifluoroacetyl group attached to a 4-nitrobenzylamine scaffold.

Properties

Molecular Formula |

C9H7F3N2O3 |

|---|---|

Molecular Weight |

248.16 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[(4-nitrophenyl)methyl]acetamide |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)8(15)13-5-6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) |

InChI Key |

NQFHMILLSPTOFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bisamide Derivatives ()

Compounds 44–47 and 51–53 from are bisamide derivatives with varying aryl substituents. Key comparisons include:

- Substituent Effects :

- Compound 44 (4-chlorophenyl) and 45 (p-tolyl) exhibit reduced electron-withdrawing effects compared to the nitro group in N-(4-nitrobenzyl)trifluoroacetamide. This difference impacts solubility and reactivity; nitro groups enhance electrophilicity, favoring interactions with nucleophilic targets .

- Compound 47 (4-trifluoromethylphenyl) shares the trifluoromethyl group but lacks the nitro functionality. The trifluoromethyl group increases lipophilicity, whereas the nitro group in the target compound enhances polarity .

- Synthetic Yields: Bisamide derivatives like 51–53 (with diethylamino substituents) show moderate yields (52–53%), suggesting steric or electronic challenges during synthesis. N-(4-nitrobenzyl)trifluoroacetamide’s synthesis may face similar hurdles due to the nitro group’s deactivating nature .

Indolinone-Based Acetamides ()

Compounds 52–54 in feature (E)-2-(substituted-indolin-3-ylidene)-N-(quinolin-6-yl)acetamide structures. For example:

- Compound 53: (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide shares the 4-nitrobenzyl group with the target compound. The addition of a quinoline moiety and indolinone core enhances π-π stacking and hydrogen-bonding capabilities, which are absent in N-(4-nitrobenzyl)trifluoroacetamide. This structural complexity correlates with higher molecular weight (observed m/z 528.1 vs.

Trifluoroacetyl-Containing Analogs ()

The NIST-reported compound N-(Trifluoroacetyl)-N-(4-((trifluoroacetyl)amino)phenyl)-2,2,2-trifluoroacetamide () contains multiple trifluoroacetyl groups. Compared to N-(4-nitrobenzyl)trifluoroacetamide:

- Thermal Stability : Trifluoroacetyl derivatives often exhibit higher thermal stability due to the strength of C-F bonds, a property shared with the target compound .

Chloro-Trifluoromethylphenyl Acetamide ()

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () substitutes the nitro group with chloro and trifluoromethyl groups. Key differences:

- Polarity : The nitro group in the target compound increases polarity compared to the chloro-trifluoromethyl combination, affecting solubility in polar solvents.

- Biological Interactions : Chloro and trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their metabolic stability, while nitro groups may confer redox activity .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Synthetic Challenges : The nitro group in N-(4-nitrobenzyl)trifluoroacetamide may complicate synthesis (e.g., requiring controlled reduction conditions), as seen in analogs like compound 53 .

- Biological Relevance : While nitro-containing compounds are less common in drug design due to toxicity concerns, they remain valuable in agrochemistry and materials science. Further studies on the target compound’s redox behavior are warranted .

- Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, highlighting a need for focused characterization.

Q & A

Q. How might this compound interact with bacterial biochemical pathways?

- Methodological Answer : The compound’s trifluoroacetyl group disrupts bacterial PPTase enzymes, inhibiting post-translational modifications. In vitro assays (e.g., MIC determination against E. coli) and proteomic profiling (SDS-PAGE, Western blot) validate target engagement. Synergy with β-lactams is explored via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.